molecular formula C15H17NO3 B4970013 ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 5311-41-1

ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No. B4970013
CAS RN: 5311-41-1
M. Wt: 259.30 g/mol
InChI Key: XOBTZBKDTWVVLX-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound . It is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- .


Molecular Structure Analysis

The molecular structure of ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Electropolymerization

Carbazole-based compounds, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Biosensors

Polycarbazole and its derivatives, including ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, have been used in the development of biosensors . Their good environmental stability and photoconductivity make them ideal for this application .

Corrosion Inhibition

Carbazole compounds have been used in anti-corrosion applications . Their good chemical and environmental stability make them suitable for this purpose .

Photovoltaics

Carbazole compounds have been used in solar cells . Their excellent charge transport ability and strong fluorescence make them ideal for this application .

Electroluminescent Devices

Carbazole compounds have been used in electroluminescent applications . Their potential industrial applications in this field have attracted attention .

Light Emitting Diodes (LEDs)

Carbazole compounds have been used in light emitting diodes . Their good environmental stability and photoconductivity make them suitable for this application .

Rechargeable Batteries

Carbazole compounds have been used in rechargeable batteries . Their good environmental stability and photoconductivity make them ideal for this application .

Antiviral Activity

Indole derivatives, including carbazole compounds, have shown antiviral activity . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 8-hydroxy-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,13,16-17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBTZBKDTWVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385644
Record name ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

CAS RN

5311-41-1
Record name ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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